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molecular formula C13H17N3O B1640798 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one

6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1640798
M. Wt: 231.29 g/mol
InChI Key: FSQOWYCPSKDQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04415572

Procedure details

Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride (3.5 g) was dissolved in a mixed solvent consisting of 150 ml of ethanol and 45 ml of water and the solution was adjusted to pH of about 7 with an aqueous sodium hydroxide. The solution was added 2 g of Raney nickel catalyst and placed in a glass autoclave followed by stirring at 80° C. under hydrogen gas pressure of 5 kg/cm2 for 4 hours. After removing hydrogen gas the reaction mixture was taken out and the catalyst was removed. The solution was concentrated to dryness and methanol was added to the residue to precipitate crystals, which then were collected by filtration and recrystallized from methanol to give 1.3 g of 6-(1-piperazinyl)-3,4-dihydrocarbostyril, m.p. 224°-231.5° C.
Name
Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)=[CH:14][C:6]=1[CH:7]=[CH:8][C:9](OCC)=[O:10])([O-])=O.C(O)C.[OH-].[Na+]>[Ni].O>[N:18]1([C:15]2[CH:14]=[C:6]3[C:5](=[CH:17][CH:16]=2)[NH:2][C:9](=[O:10])[CH2:8][CH2:7]3)[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:0.1,3.4|

Inputs

Step One
Name
Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride
Quantity
3.5 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C=CC(=O)OCC)C=C(C=C1)N1CCNCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. under hydrogen gas pressure of 5 kg/cm2 for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing hydrogen gas the reaction mixture
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness and methanol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
then were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCNCC1)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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